molecular formula C8H16ClNO B2978423 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride CAS No. 2225142-19-6

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride

Cat. No.: B2978423
CAS No.: 2225142-19-6
M. Wt: 177.67
InChI Key: NGDXQFWCFRTIQY-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride is a bicyclic amine derivative characterized by a nitrogen atom at the 9-position and a hydroxyl group at the 2-position of the bicyclo[4.2.1]nonane framework, with a hydrochloride salt enhancing its solubility and stability. The bicyclic core mimics the structure of natural neurotoxins like anatoxin-a, enabling interactions with neuronal receptors involved in neurological disorders such as Parkinson’s and Alzheimer’s diseases . Its synthesis typically involves transition metal-catalyzed cycloaddition reactions or functionalization of preformed azabicyclic intermediates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9-azabicyclo[4.2.1]nonan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-3-1-2-6-4-5-7(8)9-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDXQFWCFRTIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(N2)C(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azepine derivative with an alkyne in the presence of a catalytic system. For example, the cobalt-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes has been reported to yield functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride and its derivatives have various applications in scientific research, particularly in the synthesis of pharmaceutical compounds and as ligands for receptors. This article aims to provide a detailed overview of these applications based on available research findings.

Synthesis of Anatoxin-a

This compound serves as a crucial intermediate in the synthesis of anatoxin-a, a neurotoxic alkaloid .

Routes to Anatoxin-a Several published syntheses of anatoxin involve the preparation of the 9-azabicyclo[4.2.1]nonan-2-one skeleton, followed by homologation of a bicyclic compound . Two routes to the toxin were developed, both proceeding via the p-toluenesulphonyl derivative of 9-aza-bicyclo[4.2.1]nonan-2-one .

Enantiospecific Production In an attempt to produce the toxin enantiospecifically, the required pyrrolidine substrate was synthesized in an optically pure form. This was achieved by the silver(1)-initiated cyclisation of a suitably substituted allenic amine, which had been enzymatically resolved .

Ligand Development

Derivatives of 9-Azabicyclo[4.2.1]nonan-2-ol are utilized in developing affinity ligands that bind to nicotinic acetylcholine receptors (nAChRs) .

Affinity Ligands A terminal alkene substituent at C-11 can be converted to a methyl ester by ozonolysis and oxidation of the resulting aldehyde after protection of the nitrogen as a t-butyl carbamate. Deprotection of the bicyclic amine yields a suitable model of an affinity ligand based on (±)-anatoxin-a, which is found to bind with high specificity and affinity to the nicotinic acetylcholine receptor in rat brain .

Radiolabelled Ligands Alkylation of the kinetic enolate of a protected form of (±)-anatoxin-a is reported. Deprotection yields a compound which is a model of a potential high affinity and specificity radiolabelled ligand for the nicotinic acetylcholine receptor .

Synthesis of Azabicyclo-Nonanes with Antiprotozoal Activity

N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, related to this compound, possess antiplasmodial and antitrypanosomal activity .

Tetrazole and Sulfonamide Derivatives A series of compounds with terminal tetrazole or sulfonamido partial structures were synthesized and tested for antiprotozoal activity .

Synthesis Process 2- and 3-azabicyclo[3.2.2]nonanes were refluxed with 2-chloroacetamide in EtOH, yielding their carbamoylmethyl derivatives, which were hydrogenated using LiAlH4, yielding the corresponding N-(2-aminoalkyl) analogues. These were then converted to tetrazoles in moderate to good yields via the Ugi-azide reaction with diverse aldehydes, tert-butylisocyanide, and trimethylsilylazide . Sulfonamides were synthesized by reaction of 2-azabicyclo-nonanes with the corresponding arylsulfonyl chloride in the presence of 4-DMAP .

Other related compounds

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the nervous system, potentially leading to therapeutic effects in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and structural profiles of 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride can be contextualized against related azabicyclic compounds (Table 1):

Compound Structure Key Functional Groups Biological Activity Source
9-Azabicyclo[4.2.1]nonan-2-ol HCl Bicyclo[4.2.1]nonane, 2-OH, 9-NH⁺ Hydroxyl, protonated amine nAChR agonist; neurological therapeutics Synthetic
Anatoxin-a Bicyclo[4.2.1]non-2-ene, 2-acetyl Acetyl, unsaturated bridge Potent nAChR agonist (LD₅₀: 200–250 µg/kg) Cyanobacterial toxin
Homoanatoxin-a Bicyclo[4.2.1]non-2-ene, 2-propanoyl Propanoyl, unsaturated bridge Similar nAChR activity to anatoxin-a Cyanobacterial toxin
9-Hydroxy-9-azabicyclo[3.3.1]nonane Bicyclo[3.3.1]nonane, 9-OH, 9-NH Hydroxyl, non-protonated amine Limited pharmacological data Synthetic
exo-9-Azabicyclo[3.3.1]nonan-3-ol HCl Bicyclo[3.3.1]nonane, 3-OH, 9-NH⁺ exo-Hydroxyl, protonated amine Structural analogue; uncharacterized activity Synthetic

Table 1. Structural and functional comparison of this compound with analogues.

Pharmacological Differences

  • Receptor Affinity: Anatoxin-a and its derivatives exhibit higher potency as nAChR agonists due to their unsaturated bridge and acetyl/propanoyl groups, which enhance binding to the receptor’s hydrophobic pockets .
  • Synthetic Analogues: Compounds like 9-Hydroxy-9-azabicyclo[3.3.1]nonane (bicyclo[3.3.1] framework) show reduced rigidity compared to the [4.2.1] system, likely diminishing receptor selectivity . The exo-3-ol configuration in exo-9-Azabicyclo[3.3.1]nonan-3-ol HCl further alters spatial orientation, though its activity remains uncharacterized .

Biological Activity

9-Azabicyclo[4.2.1]nonan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This bicyclic compound is part of a larger family of azabicyclo compounds, which have been studied for their pharmacological properties, including their role as nicotinic acetylcholine receptor agonists. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves cycloaddition reactions that create the bicyclic structure. Recent studies have demonstrated the effectiveness of using catalytic systems for these syntheses, such as the Co(acac)₂(dppe)/Zn/ZnI₂ system, which has been shown to yield high percentages of desired products (79–95%) through [6π + 2π]-cycloaddition reactions with terminal alkynes and azepines .

Table 1: Synthesis Conditions for this compound

Catalyst SystemReaction ConditionsYield (%)
Co(acac)₂(dppe)/Zn/ZnI₂DCE, 60 °C, 20 hours79–95
N-CarbocholesteroxyazepineTerminal alkynes

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds in this class have been shown to exhibit agonistic activity, which can lead to various neurological effects, making them potential candidates for treating disorders such as Alzheimer's disease and schizophrenia .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of azabicyclo compounds exhibited neuroprotective effects in models of neurodegenerative diseases, highlighting their potential in therapeutic applications against conditions like Parkinson's disease and Alzheimer's disease .
  • Antiprotozoal Activity : Research has indicated that certain azabicyclo derivatives possess antiprotozoal properties, showing efficacy against Plasmodium falciparum and Trypanosoma brucei in low micromolar concentrations. The selectivity indices (SI) were moderate but suggest potential for further development .

Table 2: Biological Activity Data for Azabicyclo Compounds

Compound TypeActivity TypeIC50 (µM)Selectivity Index (SI)
Azabicyclo[3.2.2]nonanesAntiplasmodial0.18093.3
Azabicyclo derivativesAntitrypanosomal0.647≤20
Nicotinic receptor agonistsNeuroprotective--

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